molecular formula C12H26 B14543059 2,5-Dimethyl-4-propylheptane CAS No. 62185-32-4

2,5-Dimethyl-4-propylheptane

Cat. No.: B14543059
CAS No.: 62185-32-4
M. Wt: 170.33 g/mol
InChI Key: PJXVVWKRCASATD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-propylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with methyl groups attached to the second and fifth carbon atoms and a propyl group attached to the fourth carbon atom. This compound is part of the larger family of branched alkanes, which are known for their varied physical and chemical properties compared to their straight-chain counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-propylheptane can be achieved through several methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base. For instance, starting with 2,5-dimethylheptane, a propyl group can be introduced at the fourth carbon using propyl bromide and a strong base like sodium hydride .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the alkylation reactions at elevated temperatures and pressures, ensuring high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-propylheptane, like other alkanes, primarily undergoes substitution and oxidation reactions.

    Substitution Reactions: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms (e.g., chlorine or bromine) under UV light or heat.

    Oxidation Reactions: Combustion is a typical oxidation reaction for alkanes, where the compound reacts with oxygen to produce carbon dioxide and water.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of UV light or heat.

    Combustion: Excess oxygen at high temperatures.

Major Products

    Halogenation: Produces halogenated derivatives such as this compound chloride.

    Combustion: Produces carbon dioxide and water.

Scientific Research Applications

2,5-Dimethyl-4-propylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-propylheptane in chemical reactions involves the breaking and forming of covalent bonds. In halogenation reactions, the UV light or heat provides the energy required to break the C-H bonds, allowing halogen atoms to replace hydrogen atoms. In combustion, the high temperature facilitates the reaction with oxygen, leading to the formation of carbon dioxide and water .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-4-isopropylheptane
  • 3-Ethyl-2,5-dimethyl-4-propylheptane
  • 2,6-Dimethyl-4-propylheptane

Uniqueness

2,5-Dimethyl-4-propylheptane is unique due to its specific branching pattern, which influences its physical properties such as boiling point, melting point, and density. Compared to its isomers, it may exhibit different reactivity and stability in chemical reactions .

Properties

CAS No.

62185-32-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,5-dimethyl-4-propylheptane

InChI

InChI=1S/C12H26/c1-6-8-12(9-10(3)4)11(5)7-2/h10-12H,6-9H2,1-5H3

InChI Key

PJXVVWKRCASATD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)C)C(C)CC

Origin of Product

United States

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